3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine
Description
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 4-methylbenzenesulfonyl (tosyl) group. The 1,2,4-oxadiazole moiety is functionalized with a 3-chlorophenyl group at the 3-position, contributing to its aromatic and electron-withdrawing characteristics. The tosyl group enhances metabolic stability and influences solubility due to its sulfonyl moiety. This compound belongs to a class of molecules often explored for pharmacological applications, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-7-9-18(10-8-14)28(25,26)24-11-3-5-16(13-24)20-22-19(23-27-20)15-4-2-6-17(21)12-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEDHAOVOLFDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against MCF-7 and KB cell lines.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways .
Comparison with Similar Compounds
Halogen Position and Type
- Target Compound : 3-chlorophenyl at oxadiazole 3-position.
- C22 (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide) : Replaces chlorine with fluorine at the 4-position of the phenyl ring. Fluorine’s smaller size and higher electronegativity may enhance binding affinity to hydrophobic pockets, as seen in its antituberculosis activity .
- 5994-97-8 (4-chlorophenyl analog): Chlorine at the 4-position instead of 3-position.
Non-Halogenated Aryl Groups
- BB10-5940 (3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline): Substitutes chlorine with a methoxy group, introducing electron-donating properties.
- 946369-30-8 (thiophene-substituted) : Replaces phenyl with thiophene, a bioisostere that maintains aromaticity while modulating electronic properties. Thiophene’s sulfur atom may engage in unique interactions with cysteine residues in enzymes .
Modifications to the Piperidine Core
- OMXX-288532-01 (6-azaspiro[2.5]octane derivative) : Incorporates a spirocyclic system, introducing conformational rigidity. This could enhance selectivity by reducing off-target interactions, as seen in analogs targeting neurological receptors .
- 876723-61-4 (butanamide-linked): Attaches a butanamide chain to the oxadiazole-piperidine scaffold.
Functional Group Replacements
- GR127935 (5-methyl-1,2,4-oxadiazole biphenyl system) : Uses a methyl-oxadiazole and biphenyl group instead of chlorophenyl. The biphenyl system extends aromatic stacking interactions, often utilized in GPCR antagonists .
- 1037779-47-7 (methylsulfonylphenoxy-piperidine): Replaces tosyl with a 3-fluoro-4-(methylsulfonyl)phenoxy group. The sulfonyl group’s position and fluorine substitution may enhance metabolic stability and target engagement .
Comparative Data Table
*Calculated based on molecular formula.
Discussion of Structural Implications
- Electron Effects : Chlorine’s electron-withdrawing nature in the target compound may stabilize the oxadiazole ring, whereas methoxy or fluorine substituents alter electronic profiles, impacting binding interactions .
- Pharmacokinetics : Tosyl groups (as in the target) improve metabolic stability, while carboxamide or butanamide derivatives enhance solubility .
Biological Activity
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic derivative with potential biological activity. This article focuses on its synthesis, biological evaluations, and relevant findings from various studies.
- Molecular Formula : C19H17ClN4O3
- Molecular Weight : 384.8 g/mol
- CAS Number : 1260934-87-9
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole intermediates. The specific synthetic pathways can vary, but generally include the formation of the oxadiazole ring followed by substitution reactions to introduce the chlorophenyl and sulfonyl groups.
Antiviral Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antiviral properties. For instance, derivatives similar to our compound have shown activity against various viruses, including HIV and HSV-1. The antiviral activity is often linked to their ability to inhibit viral replication or entry into host cells .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been explored extensively. In vitro tests indicated that certain derivatives possess moderate to high antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Cytotoxicity assays reveal that while many oxadiazole derivatives are effective against pathogens, they may also exhibit cytotoxic effects on human cell lines. The cytotoxic concentration (CC50) for some related compounds has been reported to be around 92 μM in Vero cells, indicating a need for careful evaluation of therapeutic windows .
Case Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives demonstrated that modifications in the structure significantly influenced antiviral activity. The compound's structural components were linked to its effectiveness against viral strains, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Study 2: Antibacterial Evaluation
In another study evaluating various oxadiazole derivatives, it was found that specific substitutions enhanced antibacterial potency. The presence of electron-withdrawing groups on the aromatic rings was particularly noted to improve activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and common pitfalls in synthesizing 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the formation of the 1,2,4-oxadiazole ring, followed by coupling with a piperidine scaffold. Key steps include:
- Oxadiazole Formation : Cyclocondensation of amidoximes with activated carbonyl derivatives under reflux conditions (e.g., using DMF as a solvent at 110°C for 12 hours) .
- Sulfonylation : Reaction of the piperidine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, ensuring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Common pitfalls include incomplete ring closure due to insufficient reaction time or moisture contamination during sulfonylation.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity (>98% recommended for biological studies) .
- NMR Spectroscopy : Employ ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions, particularly the sulfonyl group (δ ~2.4 ppm for methyl protons) and oxadiazole ring protons (δ ~8.1–8.3 ppm for aromatic signals) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ ~446.08) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solvents due to potential hydrolysis of the sulfonyl group .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC to identify degradation products (e.g., free piperidine or oxadiazole ring cleavage) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalysis : Replace traditional bases with polymer-supported catalysts (e.g., PS-DMAP) to enhance sulfonylation efficiency and simplify purification .
- Solvent Optimization : Use microwave-assisted synthesis in acetonitrile to reduce reaction time for oxadiazole formation (from 12 hours to 30 minutes at 150°C) .
- Scale-Up Considerations : Implement flow chemistry for the cyclocondensation step to improve heat distribution and reduce side reactions .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) or the sulfonyl moiety (e.g., replace with methylsulfonyl) to assess impact on target binding .
- Enzyme Assays : Use fluorescence polarization assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases). Compare with analogs to identify critical functional groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How can researchers resolve contradictions in spectral data or bioactivity results between batches?
- Methodological Answer :
- Batch Analysis : Use orthogonal techniques (e.g., 2D NMR and X-ray crystallography) to confirm structural consistency. For example, NOESY can clarify positional isomerism in the oxadiazole ring .
- Bioactivity Validation : Re-test ambiguous batches in triplicate using standardized assays (e.g., IC₅₀ determinations with positive controls like staurosporine for kinase inhibition) .
- Impurity Profiling : Employ LC-MS/MS to identify trace impurities (e.g., residual DMF or dehalogenated byproducts) that may interfere with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
